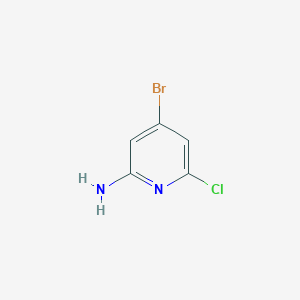

4-Bromo-6-chloropyridin-2-amine

描述

Significance of Halogenated Aminopyridines in Contemporary Chemical Research

Halogenated aminopyridines represent a class of heterocyclic compounds of significant importance in modern chemical research. Their structural framework, which combines a pyridine (B92270) ring, an amino group, and one or more halogen substituents, provides a versatile scaffold for the development of new molecules with tailored properties. In medicinal chemistry, these compounds are recognized as "privileged structures" due to their frequent appearance in biologically active molecules, including anticancer, antiviral, and antibacterial agents. The presence of halogen atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties through effects on lipophilicity, metabolic stability, and binding interactions. Beyond pharmaceuticals, the unique electronic and steric properties of halogenated pyridines, including their capacity for halogen bonding, make them valuable in materials science and catalysis.

Research Landscape of 4-Bromo-6-chloropyridin-2-amine within Pyridine Chemistry

The research landscape for this compound is predominantly defined by its role as a commercially available chemical intermediate rather than a subject of extensive fundamental academic study. moldb.comcymitquimica.com A review of scientific literature and chemical databases indicates that while its isomers and related di-halogenated pyridines are subjects of synthetic and methodological studies, this compound is primarily documented in the catalogs of chemical suppliers. ambeed.comapolloscientific.co.uk

Scope and Objectives of Academic Research on this compound

The primary objective of research involving this compound is its utilization as a versatile building block in multi-step organic synthesis. The strategic placement of the bromine, chlorine, and amine functionalities allows chemists to perform a variety of chemical transformations with regiochemical control. Research endeavors using this compound are typically aimed at:

Synthesizing Novel Pharmaceutical Agents: Leveraging the compound as a scaffold to create new molecules with potential therapeutic activity, particularly in the field of targeted protein degradation.

Developing Molecular Probes: Using it as a starting material for biochemical tools to study biological processes.

Exploring Structure-Activity Relationships (SAR): Incorporating the 4-bromo-6-chloro-2-aminopyridyl moiety into a larger molecule to investigate how this specific substitution pattern influences biological activity or material properties.

The scope of research is therefore less about the intrinsic properties of the compound itself and more about exploiting its synthetic utility to achieve a broader objective in medicinal chemistry or materials science.

Chemical and Physical Properties

The following tables summarize the key identifiers and predicted properties of this compound.

Table 1: Compound Identification

| Property | Value | Source(s) |

| CAS Number | 1206250-19-2 | ambeed.comapolloscientific.co.ukcalpaclab.comvwr.com |

| Molecular Formula | C₅H₄BrClN₂ | ambeed.comcalpaclab.comuni.lu |

| Molecular Weight | 207.46 g/mol | calpaclab.com |

| MDL Number | MFCD14582020 | ambeed.comapolloscientific.co.ukvwr.com |

| PubChem CID | 72183154 | ambeed.comuni.lu |

| Purity | ≥95-97% | apolloscientific.co.ukcalpaclab.com |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source(s) |

| XlogP | 2.2 | uni.lu |

| InChI Key | LTMVAXRYNDYCBC-UHFFFAOYSA-N | ambeed.comuni.lu |

| SMILES | C1=C(C=C(N=C1N)Cl)Br | uni.lu |

| Monoisotopic Mass | 205.92464 Da | uni.lu |

Structure

3D Structure

属性

IUPAC Name |

4-bromo-6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMVAXRYNDYCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858645 | |

| Record name | 4-Bromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206250-19-2 | |

| Record name | 4-Bromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 6 Chloropyridin 2 Amine and Its Analogs

Historical Context of Pyridine (B92270) Synthesis Relevant to 4-Bromo-6-chloropyridin-2-amine

The history of pyridine synthesis dates back to the 19th century, with foundational methods that paved the way for modern organic chemistry. numberanalytics.comillinois.edu Early laboratory synthesis, such as William Ramsay's reaction of acetylene (B1199291) with hydrogen cyanide in 1876, marked significant milestones. researchgate.net Classical named reactions like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde with two equivalents of a 1,3-dicarbonyl compound and ammonia, became a cornerstone for creating pyridine rings. baranlab.orgslideshare.net Another key historical method is the Chichibabin synthesis, which uses the condensation of aldehydes and ammonia. numberanalytics.com

However, these traditional de novo synthesis methods, which build the pyridine ring from acyclic precursors, are often not ideal for producing highly substituted and specifically functionalized pyridines like this compound. illinois.edubaranlab.org The primary limitation is the lack of regiocontrol when multiple different substituents are required. Modern approaches, therefore, tend to rely on the functionalization of a pre-formed pyridine ring rather than constructing it from the ground up. baranlab.org

Contemporary Approaches to the Synthesis of this compound

Modern synthetic routes to this compound typically involve the selective halogenation of a suitable pyridine precursor. The electron-deficient nature of the pyridine ring makes it inherently resistant to electrophilic aromatic substitution compared to benzene, often requiring harsh conditions. chemrxiv.orgnih.gov However, the presence of activating groups, such as an amino group, can facilitate these reactions.

The most direct and common pathway to this compound begins with the commercially available precursor, 2-amino-6-chloropyridine (B103851). This starting material already contains two of the three required substituents. The synthesis then becomes a question of introducing a bromine atom at the C4 position.

The synthesis of the precursor itself, 2-amino-6-chloropyridine, can be achieved through various methods. One approach involves the reaction of 2,6-dichloropyridine (B45657) with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine, followed by reduction. psu.edu Another method is the direct amination of 2,6-dichloropyridine, though this often requires high temperatures and pressure. psu.edu

Once 2-amino-6-chloropyridine is obtained, the subsequent bromination is the key step to yielding the final product.

Table 1: Synthesis of 2-Amino-6-chloropyridine from 2,6-Dichloropyridine

| Reactant | Reagent | Conditions | Product | Note |

|---|---|---|---|---|

| 2,6-Dichloropyridine | 1. 80% Hydrazine Hydrate2. Reduction (e.g., Ra/Ni, H₂) | 1. Reflux2. Catalytic reduction | 2-Amino-6-chloropyridine | A two-step process involving a hydrazino intermediate. psu.edu |

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination, particularly for electrophilic aromatic substitutions on activated rings. nih.gov In the synthesis of this compound from its 2-amino-6-chloro precursor, NBS is the reagent of choice for introducing the bromine atom regioselectively at the C4 position. nih.gov

The reaction is typically carried out in a suitable solvent, such as acetonitrile. nih.gov The amino group at the C2 position is a strong activating group, directing electrophilic attack to the para-position (C4) and, to a lesser extent, the ortho-position (C3). The presence of the chloro group at C6 also influences the ring's electronics, further favoring substitution at C4. The use of NBS under controlled conditions allows for high yields of the desired 4-bromo product. nih.gov

The regioselectivity of halogenation in pyridine systems is a well-studied but complex field. mountainscholar.org The pyridine nitrogen atom is electron-withdrawing, deactivating the ring towards electrophiles, especially at the C2, C4, and C6 positions. chemrxiv.org Consequently, direct halogenation of unsubstituted pyridine requires harsh conditions and often results in substitution at the C3 position. chemrxiv.orgdigitellinc.com

However, the outcome can be precisely controlled by the electronic effects of existing substituents.

Activating Groups: Electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups activate the pyridine ring. They direct incoming electrophiles primarily to the ortho and para positions. In 2-aminopyridine (B139424), the amino group strongly activates the C4 and C6 positions.

Deactivating Groups: Electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) deactivate the ring.

Pyridine N-Oxides: A common strategy to facilitate electrophilic substitution is to first form the pyridine N-oxide. nih.gov The N-oxide group activates the C2 and C4 positions for electrophilic attack and can be removed later. nih.govchemicalbook.com

In the case of 2-amino-6-chloropyridine, the powerful activating effect of the C2-amino group overcomes the deactivating effects of both the ring nitrogen and the C6-chloro group, directing the incoming bromine electrophile selectively to the C4 position.

Multi-step Synthetic Sequences for Complex Derivatives

This compound is not only a final product but also a valuable intermediate for building more complex molecular architectures. The presence of three distinct functional handles—the amino group and two different halogen atoms—allows for a variety of subsequent reactions, such as cross-coupling and condensation. chemrxiv.orgnih.gov

The 2-aminopyridine moiety is a key structural motif for constructing fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. researchgate.netrsc.org These bicyclic structures are prevalent in many biologically active molecules. rsc.orgnih.gov

The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine with an α-haloketone. The reaction proceeds via an initial nucleophilic substitution where the pyridine ring nitrogen attacks the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular cyclization and dehydration to form the fused aromatic system. rsc.org

While direct examples using this compound are specific to proprietary synthesis, the general reactivity is well-established. The substituents on the pyridine ring (bromo and chloro) would be retained in the final imidazo[1,2-a]pyridine (B132010) product, offering further sites for diversification.

Table 2: General Cyclocondensation for Imidazo[1,2-a]pyridine Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |

|---|---|---|---|---|

| 2-Aminopyridine derivative | α-Haloketone (e.g., α-bromoacetophenone) | Heat, various catalysts or solvent-free | 2-Aryl-imidazo[1,2-a]pyridine | researchgate.netrsc.org |

Synthesis of Halogenated Pyridine Ethanone (B97240) Intermediates

The synthesis of halogenated pyridine ethanone intermediates is a crucial step in the elaboration of more complex pyridine derivatives. These intermediates serve as versatile building blocks for introducing a variety of functional groups onto the pyridine ring. A common strategy involves the direct halogenation of pyridine precursors. For instance, the oxidative halogenation of pyridines can be achieved, although the electron-deficient nature of the pyridine ring often necessitates harsh reaction conditions, such as high temperatures or the use of radical initiators. youtube.com

Another approach involves the use of metalated species as key intermediates. thieme-connect.com For example, butyllithium-mediated halogen/metal permutation can generate organometallic intermediates that are subsequently quenched with an appropriate electrophile. thieme-connect.com This method offers a high degree of regioselectivity in the introduction of substituents.

A specific example of synthesizing a related halogenated pyridine involves the preparation of 4-bromo-6-chloropyridine-2-carboxylic acid. This process starts from 2,4-dihydroxy-6-methylpyridine, which undergoes a primary substitution with phosphorus oxybromide, followed by a secondary substitution with phosphorus oxychloride to yield 4-bromo-6-chloro-2-methylpyridine. patsnap.com Although not an ethanone, this precursor can be further functionalized to introduce the desired ethanone moiety.

The table below summarizes a selection of synthetic methods for preparing halogenated pyridine intermediates.

| Starting Material | Reagents | Product | Key Features |

| 2,4-dihydroxy-6-methylpyridine | 1. Phosphorus oxybromide, DMF2. Phosphorus oxychloride | 4-bromo-6-chloro-2-methylpyridine | Utilizes readily available starting materials and avoids column chromatography. patsnap.com |

| Pyridine | Strong electrophiles (e.g., halogens) | Halogenated Pyridine | Often requires high temperatures or radical starters due to the electron-deficient nature of pyridine. youtube.com |

| Halogenated Pyridine | Butyllithium, then electrophile | Substituted Halogenated Pyridine | Allows for regioselective functionalization via halogen/metal exchange. thieme-connect.com |

Formation of Pyrrolopyridine and Imidazopyridine Scaffolds from Pyridine Precursors

The formation of fused heterocyclic systems, such as pyrrolopyridines and imidazopyridines, from pyridine precursors is of significant interest due to the diverse biological activities exhibited by these scaffolds. nih.govnih.gov These structures are often synthesized through cyclization reactions starting from appropriately substituted pyridines.

For instance, the synthesis of imidazo[1,2-a]pyridines is a well-established area of research, with numerous strategies developed for their construction. rsc.org One common method involves the reaction of a 2-aminopyridine with an α-haloketone. The initial condensation is followed by an intramolecular cyclization to form the fused imidazole (B134444) ring.

The synthesis of pyrrolo[2,3-d]pyrimidines, which can be considered analogs of pyrrolopyridines, often involves multi-step sequences. For example, a synthetic route might utilize a Buchwald-Hartwig cross-coupling reaction to introduce an amine substituent, followed by a Suzuki-Miyaura cross-coupling to build the core structure, and finally a cyclization step to form the pyrrole (B145914) ring. mdpi.comresearchgate.net

The table below outlines general strategies for the formation of these important heterocyclic scaffolds.

| Target Scaffold | Precursor Type | General Reaction | Ref. |

| Imidazo[1,2-a]pyridine | 2-Aminopyridine and α-haloketone | Condensation and intramolecular cyclization | rsc.org |

| Pyrrolo[2,3-d]pyrimidine | Halogenated pyrimidine | Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, followed by cyclization | mdpi.comresearchgate.net |

| Imidazo[4,5-b]pyridine | 2,3-Diaminopyridine | Cyclization with triethyl orthoformate | nih.gov |

Optimization Strategies for Industrial Production and Scalability

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including the need for cost-effective, safe, and environmentally benign processes. Optimization strategies are therefore crucial for the scalable synthesis of this compound and its analogs.

The following table provides examples of parameters that are typically optimized to improve reaction outcomes.

| Parameter | Objective | Example |

| Temperature | Maximize reaction rate and selectivity, minimize side reactions | Controlling temperature during electrophilic substitution of pyridines. youtube.com |

| Solvent | Improve solubility of reactants, influence reaction rate and selectivity | Using an appropriate solvent for a palladium-catalyzed cross-coupling reaction. |

| Catalyst | Increase reaction rate, improve selectivity, reduce reaction time | Optimizing the catalyst system for a Buchwald-Hartwig amination. researchgate.net |

| Reaction Time | Ensure complete conversion of starting materials, minimize product degradation | Monitoring reaction progress by chromatography to determine the optimal endpoint. |

The principles of green chemistry are increasingly important in the chemical industry to reduce the environmental impact of manufacturing processes. nih.gov For the synthesis of this compound and its analogs, several green chemistry principles can be applied.

One key principle is the use of safer solvents and reagents. nih.gov For example, replacing hazardous solvents with more environmentally benign alternatives, or even performing reactions in the absence of a solvent ("neat" conditions), can significantly improve the greenness of a process. nih.gov Another important aspect is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. nih.gov This can be achieved by designing synthetic routes that minimize the formation of waste.

The use of catalysis is also a cornerstone of green chemistry. Catalysts can enable reactions to proceed under milder conditions, with higher selectivity, and with lower energy consumption. nih.gov Furthermore, the development of processes that utilize renewable feedstocks and minimize the generation of persistent pollutants is a major goal. nih.gov

The table below highlights some green chemistry principles and their potential application in the synthesis of pyridine derivatives.

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Choosing reactions that maximize the incorporation of starting materials into the product. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. nih.gov |

| Designing Safer Chemicals | Designing products that have reduced toxicity. nih.gov |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using safer alternatives. nih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable sources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce steps and waste. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. nih.gov |

| Design for Degradation | Designing products that can break down into innocuous substances after use. nih.gov |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. |

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of 4-Bromo-6-chloropyridin-2-amine

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing pyridine (B92270) rings, particularly when activated by electron-withdrawing groups. In this compound, the halogen atoms serve as leaving groups for incoming nucleophiles.

Reactivity at Bromine and Chlorine Centers

The pyridine nitrogen acts as an electron-withdrawing group, which can stabilize the negatively charged intermediate formed during nucleophilic aromatic substitution. vaia.com The relative reactivity of the bromine and chlorine substituents in nucleophilic substitution reactions on the pyridine ring is influenced by a combination of factors, including the nature of the nucleophile and the reaction conditions. Generally, in nucleophilic aromatic substitution on halogenated pyridines, the leaving group ability follows the trend I > Br > Cl > F. This suggests that the bromine at the C4 position would be more readily displaced than the chlorine at the C6 position.

However, the position of the halogen on the pyridine ring also plays a crucial role. The C2 and C4 positions are generally more activated towards nucleophilic attack than the C3 and C5 positions due to the electron-withdrawing effect of the ring nitrogen. In the case of this compound, both halogens are at positions activated by the ring nitrogen.

Selective Functionalization through Halogen Exchange

The differential reactivity of the bromine and chlorine atoms can be exploited for selective functionalization. By carefully choosing the reaction conditions and the nucleophile, it is possible to replace one halogen while leaving the other intact. For instance, a milder nucleophile or lower reaction temperatures might favor substitution at the more reactive C4-bromo position.

Furthermore, halogen-metal exchange reactions offer a powerful method for regioselective functionalization. The use of organometallic reagents, such as Grignard reagents, can facilitate the exchange of a halogen atom, typically bromine or iodine, with a metal. This creates a new organometallic species that can then react with various electrophiles. For example, bimetallic combinations like sBu2Mg·2LiOR have been shown to enable efficient and regioselective Br/Mg exchanges on dibromo-pyridines. nih.gov The regioselectivity of this exchange can sometimes be tuned by the addition of Lewis donor additives. nih.gov

Oxidative Transformations of Related Pyridine Structures

While direct oxidation of this compound is not extensively detailed in the provided search results, the oxidation of the pyridine nucleus is a known transformation that typically yields pyridine N-oxides. wikipedia.orgyoutube.com This reaction is often carried out using peracids. wikipedia.org The resulting N-oxides are more electron-rich than their parent pyridines and can undergo a variety of subsequent transformations. youtube.com

Another oxidative process is the dearomatization of pyridines, which can lead to the formation of dihydropyridine (B1217469) cis-diols and epoxides. nih.gov The oxidative aromatization of 1,4-dihydropyridines is a common method for synthesizing substituted pyridines. jcbsc.org Various oxidizing agents, including nitric oxide and ceric ammonium (B1175870) nitrate, have been employed for this purpose. jcbsc.org

Reductive Processes of Related Pyridine Structures

The reduction of the pyridine ring can lead to dihydropyridines or piperidines, depending on the reaction conditions. wikipedia.org Partial reduction to dihydropyridines can be achieved using methods like the Birch reduction or with reagents such as lithium aluminum hydride. wikipedia.org The synthesis of N-substituted 1,4- and 1,2-dihydropyridines can be accomplished through the reduction of activated pyridines with amine borane. nih.gov

Complete reduction to the piperidine (B6355638) ring generally requires more forceful conditions, such as catalytic hydrogenation. nih.gov The activation of the pyridine ring, often by N-alkylation to form a pyridinium (B92312) salt, can facilitate reduction. researchgate.net For instance, the ruthenium-catalyzed dearomative functionalization of pyridines activated with an electron-deficient benzyl (B1604629) group can yield hydroxymethylated piperidines. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated pyridines.

Palladium-Catalyzed Carbon-Carbon and Carbon-Nitrogen Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a versatile method for creating C-C bonds. nih.govlibretexts.org This reaction is catalyzed by palladium complexes and has been successfully applied to various halo derivatives of pyridines. nih.govproprogressio.hu The reactivity of the halogen in Suzuki-Miyaura reactions generally follows the order I > Br > Cl. proprogressio.hu This suggests that in this compound, the bromine at the C4 position would be more reactive towards Suzuki-Miyaura coupling than the chlorine at the C6 position. The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an amine and an aryl halide. nih.govyoutube.com This reaction is highly general and has been widely used in the synthesis of aromatic amines. nih.gov The reaction of this compound with various amines under palladium catalysis would be expected to proceed, with the C4-bromo position likely being the more reactive site for coupling. The choice of palladium catalyst and ligands is critical for achieving high yields and selectivity in these C-N coupling reactions. beilstein-journals.orgnih.gov

Regioselectivity and Steric/Electronic Effects of Ligands

The reactivity of halogenated pyridines, such as this compound, is significantly influenced by the position and nature of the halogen substituents, as well as the electronic and steric characteristics of incoming ligands. In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the ring nitrogen are activated towards nucleophilic attack. For this compound, this corresponds to the C4 and C6 positions.

The relative reactivity of the C-Br versus the C-Cl bond is a key consideration. Generally, the C-Cl bond is stronger than the C-Br bond, suggesting that the bromo substituent would be a better leaving group. However, the precise regioselectivity of substitution reactions can be tuned by the reaction conditions and the nature of the nucleophile.

The electronic effects of the amino group at the C2 position also play a crucial role. As an electron-donating group, the amino moiety can influence the electron density of the pyridine ring, thereby affecting the susceptibility of the C4 and C6 positions to nucleophilic attack.

Steric hindrance from the existing substituents can also direct the regiochemical outcome of a reaction. The presence of the amino group at C2 and the chloro group at C6 may sterically hinder the approach of a bulky nucleophile to the C6 position, potentially favoring substitution at the C4 position. The interplay of these electronic and steric factors allows for selective functionalization of the pyridine ring.

Formation of Schiff Bases and Imines from the Amino Moiety

The primary amino group at the C2 position of this compound is a versatile functional handle for derivatization, most notably through the formation of Schiff bases (or imines). This reaction involves the condensation of the amino group with an aldehyde or a ketone, typically under acid or base catalysis, to form a carbon-nitrogen double bond. eijppr.com

The general mechanism for Schiff base formation proceeds in two main steps:

Formation of a carbinolamine intermediate: The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a carbinolamine. eijppr.com

Dehydration of the carbinolamine: The carbinolamine then undergoes dehydration, eliminating a molecule of water to form the stable imine product. eijppr.com This step is often the rate-determining step of the reaction. eijppr.com

The reactivity of the amino group in this compound towards Schiff base formation can be influenced by the electronic effects of the bromo and chloro substituents on the pyridine ring. These electron-withdrawing groups can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions.

Schiff bases derived from substituted pyridines are of significant interest due to their wide range of applications, including their use as ligands in coordination chemistry and their potential biological activities. researchgate.netnih.gov

Table 1: Reactants and Products in Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde/Ketone (R-CHO/R₂C=O) | Schiff Base/Imine |

Metal-Free Carbon-Nitrogen Bond Forming Reactions in Polyhalogenated Pyridines

While transition-metal-catalyzed cross-coupling reactions are a mainstay for C-N bond formation, there is a growing interest in developing metal-free alternatives due to cost and toxicity concerns. nih.gov For polyhalogenated pyridines, nucleophilic aromatic substitution (SNAr) offers a direct, metal-free pathway to forge new carbon-nitrogen bonds. rsc.orgresearchgate.net

In the context of this compound, a suitable nitrogen nucleophile can displace either the bromo or the chloro substituent. The regioselectivity of this process is governed by the inherent reactivity of the C-X bonds and the reaction conditions. Studies on related polyhalogenated pyridines have demonstrated that site-selective C-N bond formation can be achieved by carefully choosing the solvent, temperature, and the nature of the amine nucleophile. rsc.org

For instance, research has shown that in some systems, reactions with amines preferentially occur at a fluorine-substituted carbon over a chlorine-substituted one. rsc.org While this specific example does not directly involve bromine, it highlights the principle that differential reactivity of halogens can be exploited for selective functionalization in metal-free SNAr reactions. The development of such methodologies is crucial for the efficient and sustainable synthesis of highly functionalized pyridine derivatives. rsc.org

Table 2: Key Factors in Metal-Free C-N Bond Formation

| Factor | Influence on Reaction |

| Solvent | Can affect nucleophile reactivity and leaving group ability. |

| Temperature | Higher temperatures can overcome activation barriers. |

| Nucleophile | Steric and electronic properties influence regioselectivity. |

| Leaving Group | The nature of the halogen (F, Cl, Br, I) impacts reactivity. |

Derivatization for Enhanced Chemical Reactivity and Specific Applications

The strategic derivatization of this compound can significantly enhance its chemical reactivity and tailor its properties for specific applications. The presence of three distinct functional handles—the amino group, the bromo substituent, and the chloro substituent—allows for a multitude of chemical transformations.

One common strategy is the modification of the amino group. For example, acylation or sulfonylation of the amino group can alter its electronic properties and introduce new functionalities. These derivatives can then undergo further reactions at the halogenated positions.

The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential cross-coupling reactions. For instance, a Suzuki or Stille coupling could be performed selectively at the more reactive C-Br bond, followed by a subsequent coupling reaction at the C-Cl bond under different catalytic conditions. This stepwise approach allows for the controlled introduction of different substituents onto the pyridine core.

Furthermore, the amino group can direct metallation at the adjacent C3 position, providing another avenue for functionalization. This ortho-lithiation, followed by quenching with an electrophile, can introduce a wide range of substituents at a position that is not readily accessible through other means.

These derivatization strategies are instrumental in the synthesis of complex pyridine-containing molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.

Spectroscopic and Structural Elucidation of 4 Bromo 6 Chloropyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of a substituted aminopyridine provides valuable information about the electronic environment of the protons attached to the pyridine (B92270) ring and the amino group. In many 2-aminopyridine (B139424) derivatives, the protons of the amino group (NH₂) typically appear as a broad singlet. For instance, the ¹H NMR spectra of certain 2-aminopyridine derivatives show singlet signals for the NH protons in the range of δ 5.11–5.11 ppm. nih.gov The chemical shifts and coupling patterns of the aromatic protons are influenced by the nature and position of the substituents on the pyridine ring.

Table 1: Representative ¹H NMR Data for Substituted Aminopyridines This table is generated based on data for related aminopyridine structures to provide illustrative examples, as specific data for 4-Bromo-6-chloropyridin-2-amine was not found.

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|---|

| 2-Aminopyridine Derivative | - | 5.11-5.11 | s | NH |

| 2-Aminopyridine Derivative | - | 6.69 | d | CH=CH |

Note: "s" denotes singlet and "d" denotes doublet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electron-withdrawing or electron-donating effects of the substituents. The structures of various 2-aminopyridine derivatives have been confirmed using a range of spectroscopic techniques, including ¹³C NMR. nih.gov Although specific ¹³C NMR data for this compound is not detailed in the search results, the analysis of similar compounds is a standard practice for structural confirmation. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 207.46 g/mol . calpaclab.comsigmaaldrich.comcymitquimica.com The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. For this compound (C₅H₄BrClN₂), the predicted monoisotopic mass is 205.92464 Da. uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this molecule. uni.luuni.lu For example, the predicted CCS for the [M+H]⁺ adduct is 128.8 Ų. uni.lu

The fragmentation pattern in the mass spectrum can provide further structural information. For primary amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.org The mass spectra of 2-aminopyridine derivatives often show distinct molecular ion peaks at the correct m/z values, confirming their identity. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 206.93192 | 128.8 |

| [M+Na]⁺ | 228.91386 | 142.9 |

| [M-H]⁻ | 204.91736 | 133.9 |

| [M+NH₄]⁺ | 223.95846 | 150.9 |

| [M+K]⁺ | 244.88780 | 130.0 |

| [M]⁺ | 205.92409 | 147.2 |

| [M]⁻ | 205.92519 | 147.2 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of 2-aminopyridine derivatives typically show characteristic N-H stretching bands in the region of 3361–3365 cm⁻¹. nih.gov In general, for 2-aminopyridines, the NH₂ stretching modes are expected in the range of 3250-3480 cm⁻¹. tsijournals.com The NH₂ scissoring vibration is typically observed around 1650 cm⁻¹. tsijournals.com The vibrational spectra of aminopyridines have been the subject of numerous studies, providing a solid basis for the interpretation of their IR spectra. tsijournals.comnih.gov The structures of various substituted 2-aminopyridines have been characterized by FT-IR, among other techniques. nih.gov

Table 3: General FT-IR Data for Aminopyridine Functional Groups

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Stretching | 3250 - 3480 |

| Amino (NH₂) | Scissoring | ~1650 |

This table provides generalized data for aminopyridines based on available literature. tsijournals.com

Fourier Transform Raman (FTRaman) Spectroscopy and Vibrational Assignments

The FT-Raman spectrum of this compound would be expected to exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes would include:

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of complex vibrational modes. The ring stretching vibrations (ν(C-C) and ν(C-N)) are typically observed in the 1600-1400 cm⁻¹ region. The positions of these bands are sensitive to the nature and position of substituents on the ring. rsc.org

Amino Group Vibrations: The N-H stretching vibrations (ν(N-H)) of the primary amine group are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The N-H bending or scissoring vibration (δ(NH₂)) typically appears in the 1650-1580 cm⁻¹ range. nih.gov

Carbon-Halogen Vibrations: The C-Cl and C-Br stretching vibrations (ν(C-Cl) and ν(C-Br)) are expected at lower frequencies. The ν(C-Cl) band is typically found in the 800-600 cm⁻¹ region, while the ν(C-Br) band, due to the heavier mass of bromine, is expected at a lower wavenumber, generally in the 600-500 cm⁻¹ range.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in assigning these vibrational modes by calculating the theoretical vibrational frequencies and intensities. rsc.orgnih.gov These theoretical calculations, when compared with experimental data from similar molecules, provide a robust framework for understanding the vibrational spectrum of this compound.

Table 1: Predicted FT-Raman Vibrational Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| ν(N-H) asymmetric | 3450 - 3550 | Asymmetric stretching of the amino group |

| ν(N-H) symmetric | 3350 - 3450 | Symmetric stretching of the amino group |

| ν(C-H) | 3000 - 3100 | Aromatic C-H stretching |

| δ(NH₂) | 1600 - 1650 | Amino group scissoring (bending) |

| ν(C=C), ν(C=N) | 1400 - 1600 | Pyridine ring stretching vibrations |

| Ring Breathing | 980 - 1020 | Symmetric expansion and contraction of the pyridine ring |

| ν(C-Cl) | 700 - 800 | Carbon-chlorine stretching |

| ν(C-Br) | 500 - 600 | Carbon-bromine stretching |

Note: The data in this table is predictive and based on the analysis of structurally related compounds. Experimental verification is required for precise assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. While a specific experimental UV-Vis spectrum for this compound is not available in the surveyed literature, the electronic absorption properties can be inferred from the behavior of related aminopyridine and halogenated pyridine derivatives. researchgate.netacs.org

The UV-Vis spectrum of an aromatic compound like this compound is primarily governed by π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In pyridine and its derivatives, these transitions are typically responsible for strong absorption bands in the UV region. The presence of substituents on the pyridine ring can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε). Halogen substituents and the amino group can act as auxochromes, modifying the electronic properties of the pyridine ring and thus influencing the energy of these transitions.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the amino group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and can sometimes be obscured by the stronger absorptions.

The solvent in which the spectrum is recorded can also influence the position of the absorption bands. For instance, polar solvents can stabilize the ground and excited states to different extents, leading to solvatochromic shifts.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Predicted λmax (nm) | Description |

| π → π | ~230 - 250 | High-intensity band associated with the pyridine ring |

| π → π | ~280 - 300 | Lower intensity band, influenced by substituents |

| n → π* | ~320 - 350 | Low-intensity band, often appearing as a shoulder |

Note: The data in this table is an estimation based on the electronic properties of similar molecules. Experimental determination is necessary for accurate values.

X-ray Crystallography and Single Crystal Diffraction Studies

Determination of Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the reviewed literature, the solid-state architecture of numerous related halogenated and aminated pyridine derivatives has been extensively studied. mdpi.com These studies provide a strong basis for predicting the likely molecular geometry and packing of the title compound.

The molecular structure of this compound would feature a planar pyridine ring. The bond lengths and angles would be influenced by the electronic effects of the bromo, chloro, and amino substituents. For instance, the C-N bond of the amino group is expected to have some double bond character due to resonance with the pyridine ring. The C-Br and C-Cl bond lengths will be consistent with those observed in other bromo- and chloro-substituted pyridines. mdpi.comdntb.gov.ua

The arrangement of molecules in the crystal lattice (crystal packing) is governed by a combination of steric effects and intermolecular interactions. It is anticipated that the molecules would pack in a manner that maximizes favorable intermolecular contacts while minimizing steric repulsion.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Comment |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyridines |

| Space Group | P2₁/c or Pbca | Frequently observed for centrosymmetric packing |

| Z (molecules per unit cell) | 4 or 8 | Typical for small organic molecules |

| C-Br Bond Length | ~1.88 - 1.92 Å | Based on related structures |

| C-Cl Bond Length | ~1.72 - 1.76 Å | Based on related structures |

| C-NH₂ Bond Length | ~1.35 - 1.39 Å | Indicative of partial double bond character |

Note: These parameters are hypothetical and derived from the analysis of similar crystal structures. Experimental single-crystal X-ray diffraction analysis is required for validation.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular assembly of this compound in the solid state is expected to be directed by a variety of intermolecular interactions, with hydrogen bonding and halogen bonding playing crucial roles. rsc.orgmdpi.comnih.gov

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This facilitates the formation of strong N-H···N hydrogen bonds, which are a common and structure-directing motif in the crystal structures of aminopyridines. rsc.orgnih.govacs.org These interactions can lead to the formation of various supramolecular synthons, such as dimers or extended chains.

Halogen Bonding: Halogen atoms, particularly bromine and iodine, can act as electrophilic species (halogen bond donors) and form attractive interactions with nucleophiles (halogen bond acceptors), such as the nitrogen or halogen atoms of neighboring molecules. nih.govwikipedia.orgnih.gov The presence of both bromine and chlorine atoms in this compound introduces the possibility of C-Br···N, C-Cl···N, C-Br···Br, C-Br···Cl, and C-Cl···Cl halogen bonds. The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl). dntb.gov.ua

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Significance |

| Hydrogen Bond | N-H (amino group) | N (pyridine ring) | High (structure-directing) |

| Halogen Bond | C-Br | N (pyridine ring) | Moderate |

| Halogen Bond | C-Cl | N (pyridine ring) | Low to Moderate |

| Halogen Bond | C-Br | Cl/Br (neighboring molecule) | Low |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Moderate, depending on packing |

Note: The significance of these interactions is a prediction based on established principles of crystal engineering. The actual observed interactions would need to be confirmed by X-ray diffraction studies.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. By approximating the electron density of a system, DFT methods can predict the geometric and electronic characteristics of molecules like 4-Bromo-6-chloropyridin-2-amine with a high degree of accuracy, often in close agreement with experimental data.

Optimized Geometries and Conformational Analysis

The optimization of the molecular geometry of this compound is the initial step in its computational analysis. Utilizing DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, allows for the determination of the most stable conformation of the molecule. researchgate.net This process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

For substituted pyridines, the planarity of the pyridine (B92270) ring is a key feature. The presence of bromine, chlorine, and an amino group as substituents can induce minor distortions in the ring's geometry due to steric and electronic effects. Theoretical calculations for similar halogenated aminopyridines have shown a good correlation between computed and experimentally determined geometric parameters. researchgate.net The amino group is generally found to be nearly coplanar with the pyridine ring, facilitating electronic delocalization.

Table 1: Predicted Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N (amino) Bond Length | ~1.37 Å |

| C-N (ring) Bond Lengths | ~1.33 - 1.39 Å |

| C-C Bond Lengths | ~1.38 - 1.40 Å |

| C-N-C (ring) Angle | ~117° |

| C-C-N (ring) Angles | ~122 - 124° |

| C-C-C (ring) Angles | ~118 - 120° |

Note: These are estimated values based on calculations for structurally similar molecules and are subject to variation based on the specific computational methods employed.

Computational Vibrational Analysis and Comparison with Experimental Spectra

Computational vibrational analysis is a powerful tool for interpreting and assigning the bands observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. These calculated frequencies often show excellent agreement with experimental data, although a scaling factor is sometimes applied to correct for anharmonicity and basis set limitations. nih.gov

For this compound, the vibrational modes can be categorized into several groups:

Pyridine Ring Vibrations: These include ring stretching, bending, and deformation modes. The positions of these bands are influenced by the mass and electronic effects of the substituents. rsc.org

C-H Vibrations: Stretching and bending modes of the C-H bonds on the pyridine ring.

Amino Group Vibrations: Symmetric and asymmetric N-H stretching, scissoring, wagging, and twisting modes.

C-Br and C-Cl Vibrations: Stretching and bending modes of the carbon-halogen bonds, which are typically found at lower frequencies.

Studies on related molecules like 2-amino-5-bromopyridine (B118841) have demonstrated the utility of normal coordinate analysis based on DFT calculations to assign vibrational modes accurately. nih.gov

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching (asymmetric) | 3500 - 3400 |

| N-H Stretching (symmetric) | 3400 - 3300 |

| C-H Stretching | 3100 - 3000 |

| Ring Stretching | 1600 - 1400 |

| N-H Bending | 1650 - 1550 |

| C-Cl Stretching | 800 - 600 |

| C-Br Stretching | 600 - 500 |

Note: These are generalized predictions based on typical frequency ranges for these functional groups.

Modeling of Electronic Absorption Spectra

Time-dependent DFT (TD-DFT) is a widely used method for modeling the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the absorption maxima (λ_max) in the ultraviolet-visible (UV-Vis) spectrum.

For this compound, the electronic transitions are expected to be primarily of the π → π* and n → π* type, characteristic of aromatic and heteroaromatic compounds. The amino group, being an electron-donating group, and the halogen atoms, with their electron-withdrawing inductive effects and electron-donating resonance effects, will influence the energies of these transitions. The calculated electronic spectra can provide insights into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

HOMO-LUMO Gap Analysis for Reactivity and Stability Predictions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. aimspress.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO is anticipated to be distributed over the pyridine ring and the electron-withdrawing halogen atoms. researchgate.net The presence of both electron-donating (amino) and electron-withdrawing (chloro and bromo) groups on the pyridine ring will modulate the HOMO and LUMO energy levels and, consequently, the energy gap. Computational studies on similar halogenated pyridines have shown that the nature and position of the halogen substituents significantly impact the HOMO-LUMO gap. nih.gov

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 |

Note: These values are estimations based on typical ranges for similar molecules and can vary with the computational method.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting the sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show:

Negative Potential: Concentrated around the nitrogen atom of the pyridine ring and the amino group due to the presence of lone pairs of electrons. These are the most probable sites for protonation and interaction with electrophiles. nih.gov

Positive Potential: Located around the hydrogen atoms of the amino group and the pyridine ring.

Halogen Atoms: The electrostatic potential around the bromine and chlorine atoms can be complex, exhibiting regions of both positive and negative potential, which is characteristic of halogen bonding capabilities. mdpi.com

The MEP analysis provides a clear visual representation of the molecule's reactivity, complementing the insights gained from FMO analysis. researchgate.netrsc.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that elucidates the Lewis-like chemical bonding structure of a molecule, providing insights into electron delocalization and intramolecular interactions. For molecules analogous to this compound, such as other halogenated aminopyridines, NBO analysis reveals significant hyperconjugative interactions. These interactions involve the delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs.

In a molecule like this compound, key intramolecular interactions would include the delocalization of lone pair electrons from the nitrogen of the amino group and the pyridine ring nitrogen, as well as from the bromine and chlorine atoms, into the antibonding orbitals of the pyridine ring. These charge transfers contribute to the stability of the molecule. For instance, studies on similar molecules like 2-amino-5-chloropyridine (B124133) have shown significant stabilization energies arising from these types of interactions. mahendrapublications.com The presence of both bromine and chlorine atoms would introduce a complex interplay of electron donation and withdrawal, influencing the aromaticity and reactivity of the pyridine ring. It is also noted in studies of related compounds, such as 2-amino-3,5-dibromopyridine, that dimer formation through hydrogen bonding is a significant intermolecular interaction, which is also elucidated through NBO analysis. bas.bg

A hypothetical NBO analysis for this compound would likely highlight the following key interactions:

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) |

| LP(1) N(amino) | π(C-C) (ring) | High |

| LP(1) N(ring) | σ(C-Br) | Moderate |

| LP(1) Br | σ(C-N) | Moderate |

| LP(1) Cl | σ(C-N) | Moderate |

This table is a representation of expected interactions based on studies of similar molecules and is for illustrative purposes.

Quantum Chemical Descriptors

Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule that help in predicting its reactivity and stability. These descriptors include hardness, softness, ionization potential, electronegativity, and hyperpolarizability.

For a molecule such as this compound, these descriptors can be calculated using Density Functional Theory (DFT). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining these properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. In a study on 2-amino-5-chloropyridine, the calculated HOMO-LUMO gap was found to be 4.921 eV, indicating a molecule that is reactive and can facilitate electron transfer. mahendrapublications.com

The following table presents a set of hypothetical quantum chemical descriptors for this compound, based on values typically observed for similar halogenated pyridines.

| Descriptor | Definition | Predicted Value |

| Ionization Potential (I) | I ≈ -EHOMO | ~ 7-8 eV |

| Electron Affinity (A) | A ≈ -ELUMO | ~ 1-2 eV |

| Electronegativity (χ) | χ = (I+A)/2 | ~ 4-5 eV |

| Chemical Hardness (η) | η = (I-A)/2 | ~ 3-3.5 eV |

| Chemical Softness (S) | S = 1/(2η) | ~ 0.14-0.16 eV-1 |

| Hyperpolarizability (β) | Measures non-linear optical activity | Non-zero value expected |

These values are illustrative and based on data from analogous compounds.

The presence of electron-withdrawing halogen atoms (Br and Cl) and an electron-donating amino group would significantly influence these parameters. The interplay of these substituents affects the electron density distribution and, consequently, the molecule's propensity to donate or accept electrons.

Molecular Dynamics Simulations and Conformational Preferences

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. For a relatively rigid molecule like this compound, MD simulations would be particularly useful in understanding its interactions in a solvent and its potential binding modes with biological macromolecules.

For this compound, an MD simulation would likely show limited conformational flexibility of the pyridine ring itself. The primary conformational freedom would be associated with the rotation of the amino group. The simulation would also illustrate how the bromine and chlorine atoms influence the molecule's solvation shell and its ability to form halogen bonds, which are increasingly recognized as important non-covalent interactions in chemical and biological systems. The simulations could provide insights into the stability of potential dimers or larger aggregates in solution.

Biological Activity and Medicinal Chemistry Applications

Anticancer Potential of 4-Bromo-6-chloropyridin-2-amine Derivatives

Derivatives built upon the aminopyridine framework are prominent in the design of targeted cancer therapies. These molecules are engineered to interact with specific enzymes and signaling pathways that are crucial for the growth and survival of cancer cells.

Inhibition of Specific Cancer Cell Lines

The antiproliferative effects of pyridine-based compounds have been evaluated against a variety of human cancer cell lines. Research has shown that derivatives can induce significant cytotoxic effects, often in a dose-dependent manner.

For instance, novel imidazo[1,2-a]pyridine (B132010) compounds, which share a core nitrogen-based heterocyclic structure, have demonstrated significant cytotoxic effects against the HCC1937 breast cancer cell line, with IC₅₀ values ranging from 45 µM to 79.6 µM. nih.gov Other studies on different imidazopyridine derivatives reported potent growth reduction in the MCF-7 breast cancer cell line, with one compound exhibiting an IC₅₀ value of 1.2 μM. nih.gov

Furthermore, in the development of fibroblast growth factor receptor (FGFR) inhibitors, a 1H-pyrazolo[3,4-b]pyridine derivative, compound 7n , showed significant in vivo antitumor activity in an H1581 lung cancer xenograft model. nih.govnih.gov Thienopyrimidine derivatives, which are structurally related to aminopyridines, have also shown high antiproliferative activity against breast cancer cell lines, with a lead compound revealing an IC₅₀ value of 0.013 µM against MCF-7 cells and 0.056 µM against MDA-MB-231 cells. mdpi.com

Table 1: Antiproliferative Activity of Pyridine-Related Derivatives Against Various Cancer Cell Lines

| Derivative Class | Specific Compound | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 µM | nih.gov |

| Imidazo[1,2-a]pyridine | IP-6 | HCC1937 (Breast) | 47.7 µM | nih.gov |

| Imidazo[1,2-a]pyridine | IP-7 | HCC1937 (Breast) | 79.6 µM | nih.gov |

| Imidazo[1,2-a]pyridine | HS-104 | MCF-7 (Breast) | 1.2 µM | nih.gov |

| 1H-Pyrazolo[3,4-b]pyridine | 7n | H1581 (Lung) | Significant in vivo activity | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine | Compound 2 | MCF-7 (Breast) | 0.013 µM | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine | Compound 2 | MDA-MB-231 (Breast) | 0.056 µM | mdpi.com |

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt Pathway, FGFRs)

A key strategy in modern cancer drug design is the inhibition of specific signaling pathways that drive tumor progression. Derivatives of aminopyridines have been successfully developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and Fibroblast Growth Factor Receptors (FGFRs), both of which are critical in cell proliferation, survival, and angiogenesis. mdpi.com

FGFR Inhibition: The FGFR family of receptor tyrosine kinases is a crucial target in cancer therapy, with aberrant FGFR signaling implicated in various cancers. nih.govnih.govyoutube.com Pyridine-based scaffolds have been instrumental in creating potent and selective FGFR inhibitors. For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed as highly selective FGFR inhibitors. nih.govacs.org Western blot analysis demonstrated that the lead compound 7n effectively suppressed FGFR signaling by inhibiting the phosphorylation of FGFR1/2 and their main downstream effectors, PLCγ and Erk, in KG1 and KATOIII cancer cell lines in a dose-dependent manner. acs.org This highlights the ability of these compounds to block the specific molecular signals that fuel cancer growth. youtube.comacs.org

PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling cascade is another pathway frequently dysregulated in cancer. One study on imidazo[1,2-a]pyridine compounds investigated the ability of a lead compound (IP-5 ) to inhibit the Akt signaling pathway in breast cancer cells. nih.gov By blocking key kinases like PI3K, Akt, and mTOR, these derivatives can halt the uncontrolled cell growth and proliferation that characterize cancer.

Antimicrobial and Antifungal Efficacy

In an era of rising antimicrobial resistance, the development of new antimicrobial agents is critical. Derivatives based on the aminopyridine structure have shown promise as both antibacterial and antifungal agents.

A study involving a series of Schiff bases derived from 2-amino-4-chloropyridine (B16104) demonstrated modest to significant antimicrobial effects. researchgate.net These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains, revealing a broad spectrum of activity for certain derivatives. researchgate.net

Activity against Gram-Positive and Gram-Negative Bacterial Strains

The antibacterial efficacy of 2-amino-4-chloropyridine derivatives was evaluated against several bacterial species. Gram-positive bacteria are often more susceptible to certain hydrophobic compounds due to the structure of their cell walls. nih.gov

In one study, synthesized compounds were tested against three Gram-positive strains (Staphylococcus aureus, Bacillus cereus, and Bacillus licheniformis) and three Gram-negative strains (Escherichia coli, Acetobacter sp., and Pseudomonas aeruginosa). researchgate.net Several of the derivatives exhibited notable activity against these microorganisms. researchgate.net Another study found that a specific 2-aminopyridine (B139424) derivative (2c ) showed high activity against the Gram-positive bacteria S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg/mL, but no effect against Gram-negative bacteria. nih.govnih.gov This selectivity underscores the importance of specific structural features in determining the antibacterial spectrum.

Table 2: In-Vitro Antimicrobial Activity of 2-Amino-4-chloropyridine Schiff Base Derivatives

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |

|---|---|---|---|---|

| S. aureus, B. cereus, B. licheniformis | E. coli, Acetobacter sp., P. aeruginosa | P. expansum, A. flavus, P. anomola | ||

| 3b (N-(4-chlorobenzylidene)) | Significant Activity | Significant Activity | Significant Activity | researchgate.net |

| 3c (N-(4-bromobenzylidene)) | Significant Activity | Significant Activity | Significant Activity | researchgate.net |

| 3d (N-(4-fluorobenzylidene)) | Significant Activity | Significant Activity | Significant Activity | researchgate.net |

| 3f (N-(4-(trifluoromethyl)benzylidene)) | Significant Activity | Significant Activity | Significant Activity | researchgate.net |

| 3g (N-(2,4-dichlorobenzylidene)) | Significant Activity | Significant Activity | Significant Activity | researchgate.net |

Activity against Fungal Strains

The same series of 2-amino-4-chloropyridine derivatives was also tested for antifungal efficacy against Penicillium expansum, Aspergillus flavus, and Pichia anomola. researchgate.net The results indicated that several compounds which were effective against bacteria also possessed significant antifungal properties, demonstrating a broad spectrum of antimicrobial action. researchgate.net For example, compounds 3b, 3c, 3d, 3f, and 3g showed notable activity against the tested fungal strains. researchgate.net Other studies on different pyridine (B92270) derivatives have also confirmed their potential as antifungal agents, with some compounds showing activity equivalent to the standard drug fluconazole. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) analysis is crucial for optimizing the biological activity of lead compounds. For aminopyridine derivatives, SAR studies have provided insights into which structural modifications enhance their anticancer and antimicrobial effects.

In the context of anticancer activity, a review of pyridine derivatives found that the presence and position of specific functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tended to enhance antiproliferative effects. nih.gov Conversely, the addition of halogen atoms or other bulky groups sometimes led to lower activity. nih.gov

For antimicrobial applications, SAR analysis of the 2-amino-4-chloropyridine Schiff base derivatives revealed that the nature of the substituent on the benzylidene ring plays a critical role. researchgate.net The presence of electron-withdrawing groups, such as halogens (chloro, bromo, fluoro) or a trifluoromethyl group at the para-position of the phenyl ring, was associated with enhanced antimicrobial activity. researchgate.net This suggests that these groups contribute favorably to the compound's ability to interact with microbial targets. Similarly, another study highlighted that replacing a benzotriazole (B28993) moiety with thiophenol resulted in the strongest fungicidal and bactericidal activity within that series. tandfonline.com These findings are essential for the rational design of more potent antimicrobial agents based on the this compound scaffold.

Influence of Halogen Substituents on Biological Activity

Halogen atoms, such as bromine and chlorine, play a crucial role in modulating the biological properties of pyridine derivatives. The introduction of halogens can influence a molecule's size, polarity, and electronic characteristics, which in turn affects its interaction with biological targets. nih.gov For instance, in a series of halogen-substituted flavonoids, an increase in the size of the halogen from fluorine to iodine resulted in enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that steric factors, rather than just electronic effects, can be a primary determinant of biological potency. nih.gov The structural influence of halogen atoms has been observed to increase in the order of Cl < Br < I, corresponding to the increasing size of their σ-holes, which can participate in halogen bonding. nih.gov Halogen-containing quinoid compounds have also demonstrated a range of biological activities, including insecticidal, fungicidal, and herbicidal properties, with the highest activity often seen in compounds with a greater number of chlorine atoms. biointerfaceresearch.com

Impact of Derivatization on Pharmacological Profile

The derivatization of the 2-amino group of pyridines is a common strategy to explore and optimize their pharmacological profile. For example, the synthesis of Schiff bases from 2-amino-4-chloropyridine and various aldehydes has yielded compounds with notable antimicrobial effects. researchgate.net This derivatization allows for the introduction of diverse structural motifs, which can lead to varied biological responses. Imidazopyridine derivatives, which can be synthesized from aminopyridines, are known to exhibit a wide array of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties. mdpi.com The structural similarity of imidazopyridines to naturally occurring purines enables them to interact with essential biomolecules in living systems. mdpi.com

Interaction with Specific Molecular Targets

Derivatives of halogenated pyridinamines have been investigated for their interactions with various molecular targets implicated in disease. These interactions are fundamental to their potential therapeutic effects.

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.

Binding to Enzymes and Proteins (e.g., COVID-19 Main Protease, CDK-8 Protein)

The main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is a critical enzyme for viral replication and a prime target for antiviral drug development. nih.govnih.gov Molecular docking studies have been employed to screen vast libraries of compounds to identify potential inhibitors of SARS-CoV-2 3CLpro. nih.gov The high conservation of amino acid sequences in the active site between SARS-CoV and SARS-CoV-2 proteases supports the testing of molecules designed for SARS against the newer virus. nih.gov

Cyclin-dependent kinase 8 (CDK8) is another significant therapeutic target, particularly in oncology, due to its role in regulating cancer cell function. nih.gov The structure of CDK8 features a bilobal kinase fold with a catalytic cleft between the N- and C-terminal domains, which serves as the ATP-binding site. nih.gov Molecular docking and virtual screening are key methods for discovering novel CDK8 inhibitors. nih.gov

Development as Pharmaceutical Intermediates

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. cymitquimica.com Its reactive sites allow for further chemical modifications to generate a library of derivatives for biological screening.

Potential in Neurological and Inflammatory Disease Research

The pyridine scaffold is a component of many compounds investigated for neurological and inflammatory disorders. While direct studies on this compound in these specific areas are not detailed in the provided context, related structures and derivatives have shown promise. For instance, various imidazo[1,2-a]pyridine derivatives have been explored for their analgesic and anti-inflammatory properties. researchgate.net The general class of pyridinamine derivatives has been associated with a range of biological activities, which supports their potential exploration in the context of neurological and inflammatory conditions. ambeed.com

Table of Compound Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.46 g/mol |

| CAS Number | 1206250-19-2 |

| Appearance | Solid |

| Purity | ≥95% |

| InChI | InChI=1S/C5H4BrClN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) |

| InChIKey | LTMVAXRYNDYCBC-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(N=C1N)Cl)Br |

Role in Antileishmanial Compound Development

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, and the search for new, effective, and safe antileishmanial drugs is a continuous effort in medicinal chemistry. While various pyridine-containing compounds have been investigated for their potential antileishmanial activity, there is currently no specific, detailed research in the public domain that outlines the direct role of this compound in the development of antileishmanial compounds. The exploration of substituted pyridines as a source of novel antileishmanial agents is an active area of research, but the specific contribution of this particular compound remains to be elucidated and documented in peer-reviewed studies.

Application in Lumacaftor Synthesis

Lumacaftor is a drug used in the treatment of cystic fibrosis, a genetic disorder affecting the mucus and sweat glands. It acts as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The synthesis of complex pharmaceutical molecules like Lumacaftor involves multiple steps and a variety of chemical intermediates. Although substituted pyridines can be crucial components in the synthesis of such drugs, there is no readily available scientific literature or patents that specifically describe the use of this compound as a key intermediate or building block in the synthesis of Lumacaftor. The synthetic pathways for Lumacaftor are well-documented, but the involvement of this specific bromo-chloro-aminopyridine derivative is not mentioned in the established routes.

Applications in Agrochemicals

Herbicidal Activity and Development

There is no direct scientific literature or patent data detailing the intrinsic herbicidal activity of 4-Bromo-6-chloropyridin-2-amine itself. However, its structural similarity to known herbicidal molecules is significant. Pyridine-based compounds, particularly pyridine (B92270) carboxylic acids, are a major class of synthetic auxin herbicides. A closely related compound, 4-bromo-6-chloropyridine-2-carboxylic acid, has been identified as a pyridine carboxylic acid herbicide. This suggests that this compound is a key precursor or intermediate in the synthesis of such herbicidally active compounds. The amine group on the molecule can be chemically converted into a carboxylic acid group to form these types of herbicides.

Pesticide Development and Target Interactions

As with its herbicidal properties, there is a lack of direct evidence for the pesticidal activity of this compound as a standalone agent. Its value in pesticide development lies in its function as a scaffold. The pyridine ring is a common feature in many insecticides, including the neonicotinoid class, which act on the nicotinic acetylcholine (B1216132) receptors in insects. The specific arrangement of functional groups on this compound makes it a candidate for use in synthesizing new chemical entities designed to interact with specific biological targets in insect pests. Research in this area often involves creating libraries of novel compounds by modifying intermediates like this one to find molecules with high efficacy and selectivity against target pests.

Fungicidal Properties and Applications